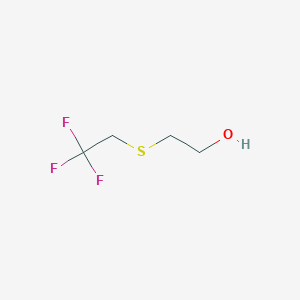

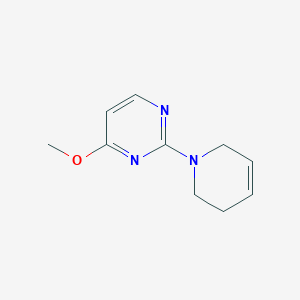

![molecular formula C10H11ClF3N3 B2540007 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine CAS No. 1282230-08-3](/img/structure/B2540007.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asymmetric Synthesis of Trifluoromethyl-substituted Pyrrolidines

The asymmetric synthesis of trifluoromethyl-substituted pyrrolidines has been achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This method utilizes a commercially available secondary amine as a catalyst, resulting in high yields and excellent stereoselectivities. The process is scalable and provides a straightforward approach to synthesize a variety of trifluoromethylated pyrrolidines, which are of significant interest due to their potential medical applications .

Regiochemistry of Amines with Trifluoromethyl-

Scientific Research Applications

Pyrrole and Pyrrole Derivatives in Research

Pyrrole and its derivatives, including compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, play a fundamental role in numerous biological structures such as heme and chlorophyll. These compounds exhibit extensive delocalization of electrons, which contributes to their aromatic character and influences their chemical behavior. Pyrrole derivatives are often synthesized through the reaction of amines with carbonyl-containing compounds. This process yields various derivatives, including hydroxypyrroles, ketones, and acids, as well as more complex structures like polypyrroles and pyrrolidinones. Pyrrolidinones, in particular, are noteworthy for their use as intermediates, wetting agents, and solvents in various applications, showcasing their versatility and utility in chemical synthesis and industrial applications (Anderson & Liu, 2000).

Novel Synthesis Methods for Pyridine Derivatives

New and efficient synthesis methods for N-substituted pyridine derivatives, such as 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, have been developed. These methods involve reactions with primary amines to yield novel series of compounds with varying yields. This innovation in synthesis methods expands the repertoire of pyridine derivatives, potentially opening new pathways for their application in scientific research (Marangoni et al., 2017).

Utilization in Chemical Discovery

Compounds similar to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine have been utilized in chemical discovery. An efficient base-promoted reaction involving O-, N-, and S-nucleophiles with specific olefins has been described, providing access to various substituted derivatives. These derivatives represent valuable intermediates in chemical discovery, with applications that include their conversion to pyrrolidines via a [3 + 2] dipolar cycloaddition reaction (Meyer & El Qacemi, 2020).

Asymmetric Synthesis of Pyrrolidine Derivatives

The asymmetric synthesis of pyrrolidine derivatives, bearing structural similarities to 1-[3-Chloro-5-(trifluoromethyl)pyrrolidin-2-yl]pyrrolidin-3-amine, has been achieved. A domino Michael/Mannich [3+2] cycloaddition sequence has been utilized to develop highly functionalized pyrrolidine derivatives with excellent stereoselectivities. This process highlights the potential medical value of these compounds and emphasizes their importance in scientific research and drug development (Zhi et al., 2016).

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPFRJFRESZDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)

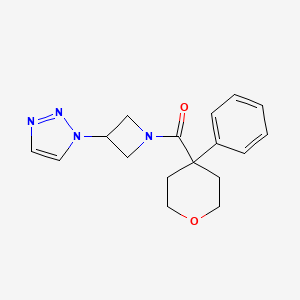

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)

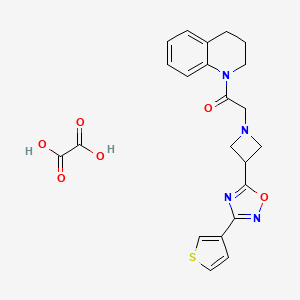

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

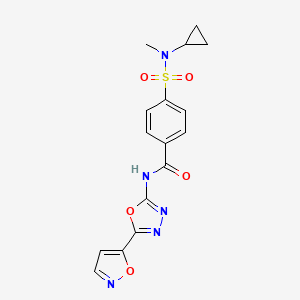

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)